molecular formula C16H14N2O4S B12180493 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12180493
M. Wt: 330.4 g/mol
InChI Key: QVUFPJPXVWBRIA-UHFFFAOYSA-N
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Description

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a chromenone (coumarin) moiety linked to a thiazole ring via an acetamide bridge. This compound is of interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Chromenone Moiety: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the chromenone and thiazole moieties through an acetamide linkage. This can be achieved by reacting the chromenone derivative with an appropriate thiazole derivative in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and Hantzsch synthesis, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and chromenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Scientific Research Applications

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxy-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Uniqueness

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the chromenone and thiazole rings, which may confer distinct biological activities compared to other similar compounds .

Biological Activity

The compound 2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide is a novel derivative of coumarin and thiazole, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 373.44 g/mol. Its structure features a chromenone moiety linked to a thiazole group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The chromenone structure allows it to modulate enzyme activity and influence metabolic pathways. Preliminary studies suggest that it may disrupt oxidative stress pathways by increasing reactive oxygen species (ROS) levels, which can lead to cell death in certain pathogens.

Cytotoxic Activity

In recent studies, the cytotoxic effects of This compound were evaluated using the MTT assay on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value below 10 μM in several tested cell lines, suggesting its potential as an anticancer agent .

Cell LineIC50 (μM)
HeLa<10
MCF-7<10
A549<10

Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties against a range of pathogens. In vitro tests revealed that it was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 μg/mL. Additionally, it showed moderate activity against some Gram-negative bacteria .

PathogenMIC (μg/mL)
Staphylococcus aureus5
Bacillus subtilis10
Escherichia coli15

Study on Antiparasitic Activity

A study investigated the antiparasitic effects of derivatives similar to This compound against Leishmania and Trypanosoma spp. The results indicated that these compounds could significantly increase ROS levels in parasites, leading to their death due to metabolic disruption .

Research on Antioxidant Properties

Another research focus was on the antioxidant capabilities of the compound. It was found to scavenge free radicals effectively and inhibit lipid peroxidation in cellular models. This property suggests that it may have protective effects against oxidative damage in various diseases .

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H14N2O4S/c1-9-5-11(15-10(2)7-14(20)22-12(15)6-9)21-8-13(19)18-16-17-3-4-23-16/h3-7H,8H2,1-2H3,(H,17,18,19)

InChI Key

QVUFPJPXVWBRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC3=NC=CS3

Origin of Product

United States

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